molecular formula C18H23N3O5S2 B324989 N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide

N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide

Cat. No.: B324989
M. Wt: 425.5 g/mol
InChI Key: KUWAQRITFOVSJQ-UHFFFAOYSA-N
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Description

N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, sulfonyl groups, and an acetamide moiety. It is known for its potential pharmacological activities and is often studied for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfone with diethylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile reagent and therapeutic agent .

Properties

Molecular Formula

C18H23N3O5S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H23N3O5S2/c1-4-21(5-2)28(25,26)18-12-8-16(9-13-18)20-27(23,24)17-10-6-15(7-11-17)19-14(3)22/h6-13,20H,4-5H2,1-3H3,(H,19,22)

InChI Key

KUWAQRITFOVSJQ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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